Cas no 2227676-77-7 ((1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol)

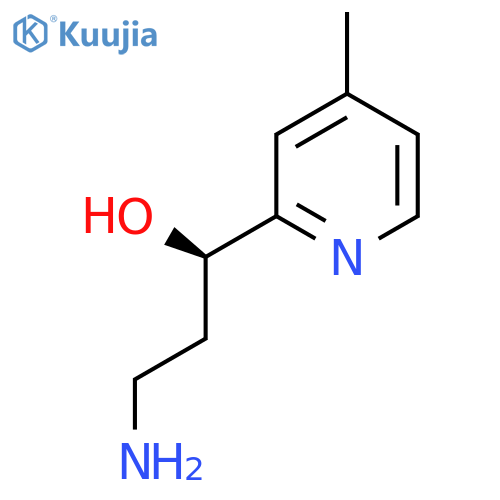

2227676-77-7 structure

商品名:(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol

(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol

- 2227676-77-7

- EN300-1819552

-

- インチ: 1S/C9H14N2O/c1-7-3-5-11-8(6-7)9(12)2-4-10/h3,5-6,9,12H,2,4,10H2,1H3/t9-/m1/s1

- InChIKey: NXKVWYIJDNFJMT-SECBINFHSA-N

- ほほえんだ: O[C@@H](C1C=C(C)C=CN=1)CCN

計算された属性

- せいみつぶんしりょう: 166.110613074g/mol

- どういたいしつりょう: 166.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.1Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1819552-0.05g |

(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol |

2227676-77-7 | 0.05g |

$1452.0 | 2023-09-19 | ||

| Enamine | EN300-1819552-1.0g |

(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol |

2227676-77-7 | 1g |

$1729.0 | 2023-06-03 | ||

| Enamine | EN300-1819552-10.0g |

(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol |

2227676-77-7 | 10g |

$7435.0 | 2023-06-03 | ||

| Enamine | EN300-1819552-0.5g |

(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol |

2227676-77-7 | 0.5g |

$1660.0 | 2023-09-19 | ||

| Enamine | EN300-1819552-0.25g |

(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol |

2227676-77-7 | 0.25g |

$1591.0 | 2023-09-19 | ||

| Enamine | EN300-1819552-2.5g |

(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol |

2227676-77-7 | 2.5g |

$3389.0 | 2023-09-19 | ||

| Enamine | EN300-1819552-1g |

(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol |

2227676-77-7 | 1g |

$1729.0 | 2023-09-19 | ||

| Enamine | EN300-1819552-0.1g |

(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol |

2227676-77-7 | 0.1g |

$1521.0 | 2023-09-19 | ||

| Enamine | EN300-1819552-5.0g |

(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol |

2227676-77-7 | 5g |

$5014.0 | 2023-06-03 | ||

| Enamine | EN300-1819552-10g |

(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol |

2227676-77-7 | 10g |

$7435.0 | 2023-09-19 |

(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

2227676-77-7 ((1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol) 関連製品

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量